2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid
Overview
Description
The compound 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid is a derivative of acetic acid where the acetic acid moiety is substituted with an indole group and a tert-butoxycarbonyl protected amino group. This structure suggests that the compound could serve as a building block in the synthesis of more complex molecules, potentially with biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a practical synthesis method for a dipeptide mimetic with a tert-butoxycarbonylamino group has been developed, which involves the regioselective functionalization of ring nitrogens and an amino group . Although the specific synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the similarity in the functional groups involved.
Molecular Structure Analysis
The molecular structure of compounds with tert-butoxycarbonyl amino groups has been studied. For example, a compound with a tert-butylaminoxyl group showed a zwitterionic form in its crystalline state, stabilized by intramolecular hydrogen bonds . This suggests that 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid could also exhibit zwitterionic characteristics, with possible intramolecular hydrogen bonding contributing to its stability.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known to be a protective group for amines in chemical synthesis. It can be removed under acidic conditions, which could be relevant for the compound when used in further synthetic steps . Additionally, the presence of the indole group could participate in electrophilic substitution reactions, given its nucleophilic nature.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid are not provided, related compounds with tert-butylaminoxyl groups have been characterized by their acid-dissociation equilibria. The electron-withdrawing character of the aminoxyl group influences the pKa values, making them lower than those of similar compounds without this group . This information could be extrapolated to suggest that the compound may have a relatively low pKa value for its carboxylic acid group, affecting its solubility and reactivity in different pH environments.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Aldehyde Building Blocks : This compound has been used in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, which are key in developing peptide isosteres through combinatorial solid phase synthesis (Groth & Meldal, 2001).
- Creation of Fluorescent Amino Acid Derivatives : A study described the synthesis of a highly fluorescent amino acid derivative, showcasing the potential of this compound in developing materials with specific photophysical properties (Guzow et al., 2001).
Analytical Methods
- Quantitative Analysis of Amino Acids and Peptides : This compound has been instrumental in the quantitative analysis of amino acids and peptides, particularly in the determination of the tert-butyloxycarbonyl group in N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).
Applications in Peptide Synthesis
- N-tert-Butoxycarbonylation of Amines : This chemical is used in the efficient N-tert-butoxycarbonylation of amines, crucial in peptide synthesis due to its resistance to racemization and other chemical conditions (Heydari et al., 2007).
- Preparation of Piperazine-2,5-diones from Amino Acids : In peptide chemistry, this compound has facilitated the preparation of piperazine-2,5-diones from N-protected α-amino acids, showcasing its versatility in generating novel molecular structures (Nikulnikov et al., 2010).
X-Ray Crystallography
- Structure Determination in Crystallography : The compound's derivatives have been used in x-ray crystallography to determine the structure of molecules, indicating its importance in the field of structural biology (Jian Li et al., 2009).
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-8-16-11-7-5-4-6-9(10)11/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQKPVCWGOPQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373548 | |
Record name | n-boc-2-(indole-3-yl)-dl-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid | |
CAS RN |
58237-94-8 | |
Record name | n-boc-2-(indole-3-yl)-dl-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58237-94-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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